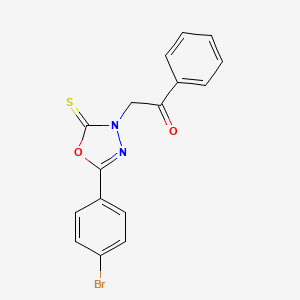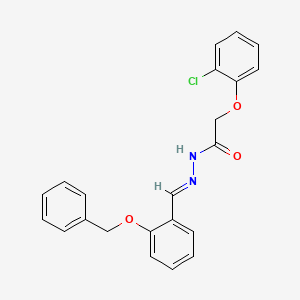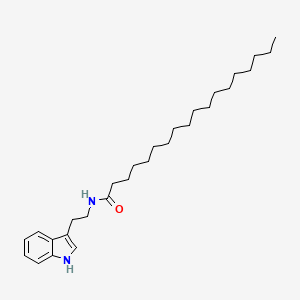![molecular formula C40H66Cl2N2P2Pd+2 B12055951 Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)
Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is a palladium-based compound widely used as a catalyst in various organic reactions. It is known for its effectiveness in cross-coupling reactions, which are essential in the synthesis of complex organic molecules. The compound has the molecular formula (CH3)2NC6H4P(C6H11)2PdCl2P(C6H4N(CH3)2)(C6H11)2 and a molecular weight of 812.22 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride typically involves the reaction of dicyclohexyl(4-dimethylaminophenyl)phosphine with palladium(II) chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is primarily involved in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: These reactions typically require the presence of a base, such as potassium carbonate or sodium hydroxide, and are carried out in solvents like toluene, tetrahydrofuran, or dimethylformamide. The reactions are often performed under an inert atmosphere to prevent the oxidation of the palladium catalyst .
Major Products: The major products formed from these reactions are usually biaryl compounds, alkenes, and other complex organic molecules that are valuable in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride has a wide range of applications in scientific research:
- Chemistry : It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
- Biology : The compound is used in the modification of biomolecules and the synthesis of bioactive compounds.
- Medicine : It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
- Industry : The compound is used in the production of fine chemicals, agrochemicals, and materials .
Mécanisme D'action
The mechanism of action of Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride involves the coordination of the palladium center with the phosphine ligands. This coordination activates the palladium center, making it highly reactive towards various organic substrates. The activated palladium center facilitates the formation of carbon-carbon and carbon-heteroatom bonds through oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Bis(triphenylphosphine)palladium(II) dichloride
- Dichlorobis(tricyclohexylphosphine)palladium(II)
- Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
- [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II)
Uniqueness: Compared to similar compounds, Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride offers unique advantages in terms of stability and reactivity. The presence of the dicyclohexyl and dimethylaminophenyl groups enhances the electron-donating ability of the phosphine ligands, leading to a more active and stable palladium catalyst. This makes it particularly effective in challenging cross-coupling reactions .
Propriétés
Formule moléculaire |
C40H66Cl2N2P2Pd+2 |
|---|---|
Poids moléculaire |
814.2 g/mol |
Nom IUPAC |
dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium |
InChI |
InChI=1S/2C20H32NP.2ClH.Pd/c2*1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19;;;/h2*13-16,18-19H,3-12H2,1-2H3;2*1H;/q;;;;+2 |
Clé InChI |
FASFJCMBLNNDNL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[PH+](C2CCCCC2)C3CCCCC3.CN(C)C1=CC=C(C=C1)[PH+](C2CCCCC2)C3CCCCC3.Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)

![N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12055897.png)
![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)



![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)
azanium](/img/structure/B12055927.png)





